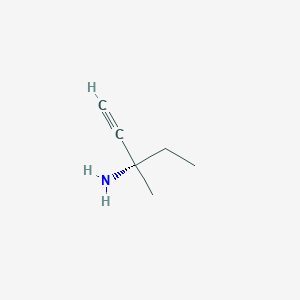

1-Pentyn-3-amine, 3-methyl-, (S)-

Description

BenchChem offers high-quality 1-Pentyn-3-amine, 3-methyl-, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Pentyn-3-amine, 3-methyl-, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62141-57-5 |

|---|---|

Molecular Formula |

C6H11N |

Molecular Weight |

97.16 g/mol |

IUPAC Name |

(3S)-3-methylpent-1-yn-3-amine |

InChI |

InChI=1S/C6H11N/c1-4-6(3,7)5-2/h1H,5,7H2,2-3H3/t6-/m1/s1 |

InChI Key |

YGWRQPVJLXLHAC-ZCFIWIBFSA-N |

Isomeric SMILES |

CC[C@@](C)(C#C)N |

Canonical SMILES |

CCC(C)(C#C)N |

Origin of Product |

United States |

Significance of Chiral Propargyl Amines in Contemporary Organic Chemistry

Chiral propargyl amines are a class of compounds of considerable importance in modern organic chemistry. sigmaaldrich.com Their value stems from the unique combination of a reactive alkyne moiety and a nitrogen-containing functional group, making them versatile intermediates for the synthesis of a wide array of complex molecules. nih.govresearchgate.net They serve as crucial precursors for nitrogen-containing heterocycles like pyrrolidines, oxazoles, and indolizines, which are common structural motifs in pharmaceuticals and natural products. researchgate.net

The development of synthetic methods to access these amines in an enantiomerically pure form is a significant endeavor in asymmetric synthesis. acs.org Efficient catalytic methods, including three-component coupling reactions (aldehyde-alkyne-amine or A³ coupling) and the alkynylation of imines, have been extensively explored to produce these chiral building blocks with high enantioselectivity. researchgate.netacs.orgorganic-chemistry.org The ability to selectively synthesize one enantiomer over the other is critical, as the biological activity of resulting therapeutic agents often depends on a specific stereochemistry. sigmaaldrich.comacs.org Furthermore, the alkyne group in propargyl amines can undergo a variety of selective transformations, such as cycloadditions and cross-coupling reactions, further expanding their synthetic utility. nih.gov

Research Context and Academic Focus on S 1 Pentyn 3 Amine, 3 Methyl

While extensive research literature may not focus exclusively on (S)-1-Pentyn-3-amine, 3-methyl-, significant academic attention is directed towards the asymmetric synthesis of the broader class of α-stereogenic tertiary propargylic amines to which it belongs. acs.org The synthesis of chiral tertiary amines with a stereocenter adjacent to the nitrogen atom is a key challenge in organic synthesis. acs.org

Research in this area often involves the development of novel catalytic systems to achieve high yields and enantioselectivity. acs.orgorganic-chemistry.org For instance, tandem iridium-catalyzed hydrosilylation and enantioselective copper-catalyzed alkynylation of amides have been reported as a method to access these important chiral molecules. acs.org Similarly, copper(I) halide-promoted diastereoselective reactions and methods using chiral phosphoric acids as catalysts have been developed for synthesizing various chiral propargylamines. organic-chemistry.orgacs.org A patented method describes the preparation of 3-methyl-3-amino-1-pentyne from 3-methyl-1-pentyn-3-ol (B165628) via a 3-methyl-3-chloro-1-pentyne intermediate, highlighting its role as a key intermediate in the synthesis of other compounds. patsnap.com The academic interest lies in the creation of a toolbox of synthetic methods that can be applied to produce specific target molecules like (S)-1-Pentyn-3-amine, 3-methyl- for applications in drug discovery and materials science.

Structural Features and Chiral Properties of S 1 Pentyn 3 Amine, 3 Methyl

Asymmetric Synthesis Approaches

Asymmetric synthesis provides direct routes to enantiomerically enriched products, often minimizing the waste associated with resolving racemic mixtures. wikipedia.org Several strategies have been developed to achieve the asymmetric synthesis of chiral amines like (S)-1-Pentyn-3-amine, 3-methyl-.

Chiral Auxiliary-Mediated Strategies

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This method is a powerful tool for asymmetric synthesis. wikipedia.org

Common chiral auxiliaries include derivatives of ephedrine, oxazolidinones, and sulfur-based compounds. sigmaaldrich.comsigmaaldrich.com For the synthesis of chiral amines, a well-established strategy involves the use of tert-butanesulfinamide. The addition of a Grignard reagent to a tert-butanesulfinyl imine proceeds with high diastereoselectivity to afford a branched sulfinamide. wikipedia.org This stereoselectivity is often rationalized by a six-membered ring transition state where both the nitrogen and oxygen of the sulfinyl imine coordinate with magnesium. wikipedia.org

Another widely used class of auxiliaries is the oxazolidinones, which are particularly effective in stereoselective aldol (B89426) reactions. wikipedia.org Pseudoephedrine and its derivatives, like pseudoephenamine, also serve as practical chiral auxiliaries for asymmetric alkylation reactions, leading to enantiomerically enriched carboxylic acids, which can be precursors to chiral amines. nih.gov Pseudoephenamine has shown remarkable stereocontrol, especially in the formation of quaternary carbon centers, and the resulting amide derivatives tend to be crystalline, facilitating purification. nih.gov

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Key Features |

| Tert-butanesulfinamide | Asymmetric synthesis of chiral amines | Forms a six-membered ring transition state with Grignard reagents. wikipedia.org |

| Oxazolidinones | Stereoselective aldol reactions | Establishes two contiguous stereocenters simultaneously. wikipedia.org |

| Pseudoephedrine | Diastereoselective alkylation reactions | Provides access to enantiomerically enriched carboxylic acids, aldehydes, ketones, and alcohols. nih.gov |

| Pseudoephenamine | Asymmetric alkylation, especially for quaternary centers | High stereocontrol and crystalline amide derivatives. nih.gov |

Asymmetric Catalysis in Enantioselective Formation

Asymmetric catalysis offers a highly efficient method for the synthesis of chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. This approach is central to modern green chemistry.

An example of this is the sequential gold-catalyzed enone formation and bifunctional tertiary amine-mediated asymmetric cyanosilylation, which has been used to synthesize optically active 3-alkenyloxindoles. rsc.org While not directly applied to (S)-1-Pentyn-3-amine, 3-methyl-, the principles of using chiral tertiary amine catalysts are broadly applicable. rsc.org Chiral diamine catalysts, designed to be stable in the presence of moisture and air, have also been developed and shown to be effective in various asymmetric transformations, including those performed in water. chemrxiv.org

Biocatalytic Routes for Chiral Amine Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and environmentally friendly approach to synthesizing enantiomerically pure compounds. nih.gov Enzymes operate under mild conditions and often exhibit exceptional chemo-, regio-, and stereoselectivity. nih.govnih.gov

For the synthesis of chiral amines, amine transaminases (ATAs) and imine reductases/reductive aminases (IReds/RedAms) are particularly relevant enzymes. nih.govnih.gov A biocatalytic cascade combining an ene-reductase (ERed) with an IRed/RedAm can convert α,β-unsaturated ketones into primary, secondary, and tertiary amines with two stereocenters in high diastereomeric and enantiomeric purity. nih.gov

In one strategy, a racemic propargylic alcohol can be converted to the corresponding ketone by a peroxygenase. This ketone can then be asymmetrically reduced to an enantiopure alcohol using an alcohol dehydrogenase (ADH) or converted to an enantiomerically enriched amine using an amine transaminase. nih.gov For instance, the (R)-selective amine transaminase from Aspergillus terreus or the (S)-selective amine transaminase from Chromobacterium violaceum can be employed in a Mitsunobu-type conversion of racemic alcohols to enantiomerically enriched propargylic amines. nih.gov This one-pot, two-step cascade can yield a wide range of enantioenriched amine products in high yields (70-99%). nih.gov

Table 2: Biocatalytic Approaches to Chiral Amines

| Enzyme Type | Reaction | Key Advantage |

| Amine Transaminase (ATA) | Conversion of ketones to amines | High enantioselectivity. nih.gov |

| Imine Reductase (IRed) | Reductive amination of ketones | Can be used in cascades with other enzymes. nih.gov |

| Ene-Reductase (ERed) | Reduction of C=C bonds | Enables synthesis of amines with multiple stereocenters. nih.gov |

| Alcohol Dehydrogenase (ADH) | Reduction of ketones to alcohols | Can be used to produce chiral alcohol precursors. nih.gov |

Classical Resolution Techniques for Racemic Precursors

Classical resolution remains a widely used method for separating enantiomers from a racemic mixture. wikipedia.orgthieme-connect.de This technique relies on the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. wikipedia.orglibretexts.org The resulting diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. wikipedia.orgthieme-connect.de

For the resolution of racemic amines, chiral carboxylic acids are commonly used as resolving agents. thieme-connect.delibretexts.org Examples include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. libretexts.orglibretexts.org The process involves dissolving the racemic amine and the enantiomerically pure acid in a suitable solvent. thieme-connect.de Under favorable conditions, one of the diastereomeric salts will crystallize, leaving the other in solution. thieme-connect.de The crystallized salt can then be treated to recover the desired enantiomerically pure amine. wikipedia.orglibretexts.org

A newer approach involves using PEGylated resolving agents, which can undergo temperature-assisted phase transition to precipitate a diastereomeric complex enriched in one enantiomer. nih.gov This method has been successfully used to resolve a number of racemic amines with good yields and optical purities. nih.gov

Optimization of Synthetic Routes and Process Chemistry

The transition of a synthetic route from a laboratory scale to an industrial process requires careful optimization to ensure efficiency, safety, and economic viability. Key considerations include maximizing yield and selectivity, minimizing waste, and using readily available and inexpensive starting materials.

Addressing Yield and Selectivity Challenges

In any synthetic strategy, achieving high yield and selectivity is paramount. In chiral auxiliary-based approaches, the choice of auxiliary and reaction conditions can significantly impact the diastereoselectivity of the key stereocenter-forming step. For example, in the alkylation of pseudoephenamine amides, significant enhancements in diastereoselectivities have been observed compared to the corresponding reactions using pseudoephedrine, particularly in the formation of quaternary carbon centers. nih.gov

In catalytic processes, the structure of the catalyst, the solvent, and the base can all influence enantioselectivity. mdpi.com For biocatalytic routes, optimization may involve screening a panel of enzymes to find one with the desired selectivity and activity for a specific substrate. nih.gov The reaction conditions, such as pH, temperature, and substrate concentration, must also be fine-tuned to maximize enzyme performance.

For classical resolution, the choice of resolving agent and crystallization solvent is critical for achieving efficient separation of diastereomers. thieme-connect.de It is common to test several resolving agents to find the one that gives the best separation for a particular racemic mixture. wikipedia.org

Control of Side Reactions in Aminoalkyne Synthesis

A significant challenge arises during the ammoniation of the intermediate, 3-methyl-3-chloro-1-pentyne. When this reaction is conducted in the presence of concentrated alkali solutions, a competing hydrolysis side reaction can become prominent. patsnap.com This leads to the formation of the starting alcohol, 3-methyl-1-pentyn-3-ol (B165628), which reduces the yield of the desired aminoalkyne and complicates the purification process. Research has focused on optimizing the reaction conditions to suppress this hydrolysis. One effective method involves carrying out the ammoniation in a system containing ammonia (B1221849) water, ammonia gas, and a catalyst, which allows for better control over the reaction environment and minimizes the undesired hydrolysis pathway. patsnap.com

Furthermore, the formation of by-products can also occur during the synthesis of the precursor alcohol, 3-methyl-1-pentyn-3-ol, which is often prepared via a Grignard reaction. The conditions of the Grignard reagent formation are critical. For instance, in related syntheses using ethynylmagnesium bromide, the reaction temperature plays a crucial role. If the temperature rises above optimal levels (e.g., above 17°C), the formation of dimagnesium bromide is favored, which can lead to a variety of by-products and a lower yield of the desired tertiary alcohol. mdpi.com Careful temperature control is therefore essential during the formation of the organometallic reagent to prevent these side reactions.

The table below summarizes key parameters and their roles in controlling side reactions during the synthesis of 3-methyl-1-pentyn-3-amine and its precursors.

| Synthetic Step | Potential Side Reaction | Control Strategy | Rationale | Reference |

|---|---|---|---|---|

| Chlorination of 3-methyl-1-pentyn-3-ol | Elimination/Polymerization | Low temperature control (-5°C to 5°C) | Minimizes unwanted elimination pathways and enhances the stability of the carbocation intermediate, leading to a high yield of the desired chlorinated product. | patsnap.com |

| Ammoniation of 3-methyl-3-chloro-1-pentyne | Hydrolysis to 3-methyl-1-pentyn-3-ol | Use of ammonia water with ammonia gas and a catalyst instead of concentrated alkali. | Reduces the concentration of hydroxide (B78521) ions, thereby suppressing the competing hydrolysis reaction and improving the yield of the target amine. | patsnap.com |

| Synthesis of 3-methyl-1-pentyn-3-ol (via Grignard) | Formation of by-products from dimagnesium bromide | Maintaining a low reaction temperature (e.g., around 15°C) during Grignard reagent formation. | Prevents the disproportionation of ethynylmagnesium bromide to the dimagnesium species, which is more prone to side reactions. | mdpi.com |

By carefully managing these reaction conditions, the formation of impurities and by-products can be significantly minimized. This control is not only crucial for achieving a high chemical yield but is also a prerequisite for obtaining the final product, (S)-1-pentyn-3-amine, 3-methyl-, with high enantiomeric purity, as the presence of impurities can often complicate the subsequent chiral resolution or asymmetric synthesis steps.

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne in (S)-1-Pentyn-3-amine, 3-methyl- is characterized by its acidic terminal proton and the electron-rich triple bond, which allow it to participate in a variety of reactions.

The terminal alkyne can undergo nucleophilic addition, typically after deprotonation to form a metal acetylide. These acetylides are potent nucleophiles that can react with various electrophiles. A common and synthetically useful reaction is the copper-catalyzed addition of the alkyne to an imine. While specific studies on (S)-1-Pentyn-3-amine, 3-methyl- are not extensively documented, the general reactivity of propargylamines is well-established. For instance, in the A3 coupling (Aldehyde-Alkyne-Amine), a propargylamine (B41283) is formed in situ and can undergo further reactions. nih.gov

The addition of metal acetylides to chiral imines is a robust method for synthesizing more complex chiral propargylic amines. acs.org For example, lithiated chloroacetylene has been shown to add with high diastereoselectivity to chiral N-tert-butanesulfinyl imines, a reaction pathway that highlights the potential of the acetylide derived from similar propargylamines. acs.orgnih.gov

Table 1: Examples of Nucleophilic Addition Reactions of Propargylamines

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehyde, Secondary Amine, 1-Alkyne | CuBr, (R)-quinap | Chiral Propargylamine | organic-chemistry.orgorganic-chemistry.org |

| Methyl Vinyl Ketone, Secondary Amine, 1-Alkyne | CuCl | Tetrasubstituted Propargylamine | nih.govacs.org |

| cis-1,2-dichloroethene, MeLi, Chiral Imines | - | Terminal Chloro-Substituted Propargylamines | acs.orgnih.gov |

The triple bond of the alkyne is electron-rich and can act as a nucleophile, attacking various electrophiles. This reactivity is often harnessed in metal-catalyzed reactions. For example, palladium catalysts can activate the alkyne, rendering it susceptible to intramolecular nucleophilic attack by the amine or an associated aromatic ring, leading to cyclization products like quinolines. mdpi.com

Furthermore, the terminal alkyne can participate in hydrohalogenation reactions. For instance, the reaction of 3-methylpent-1-yne with one equivalent of HCl leads to the formation of a vinyl chloride derivative through electrophilic addition across the triple bond.

The terminal alkyne is an excellent participant in [3+2] cycloaddition reactions, a cornerstone of "click chemistry." These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions. Propargylamines can be utilized as precursors for allenyl anions, which then undergo [3+2] cycloaddition with aldehydes in the presence of a base catalyst to form substituted furans. rsc.org This type of reaction is highly valuable for the synthesis of heterocyclic compounds. rsc.orgresearchgate.net

Another significant application is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is widely used in medicinal chemistry and materials science for its reliability and broad functional group tolerance. The propargylamine moiety can be readily clicked with an azide-functionalized molecule to create more complex structures.

Table 2: [3+2] Cycloaddition Reactions Involving Propargylamines

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Furan Synthesis | Propargylamine, Aldehyde | TBAOH (base) | Substituted Furan | rsc.org |

| Triazole Synthesis (CuAAC) | Propargylamine, Azide (B81097) | Copper(I) | 1,2,3-Triazole | researchgate.net |

| Cyclopentadiene Synthesis | Propargylic alcohol, Ketene dithioacetal | - | Fully Substituted Cyclopentadiene | nih.gov |

Reactivity of the Chiral Amine Moiety

The primary amine in (S)-1-Pentyn-3-amine, 3-methyl- is a nucleophilic and basic center. Its chirality is a key feature, often employed to induce stereoselectivity in reactions.

The primary amine readily undergoes N-alkylation with alkyl halides. However, these reactions can be difficult to control, often leading to over-alkylation to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. Selective mono-alkylation can be challenging but is crucial for many synthetic applications. nih.gov

N-acylation, the reaction with acylating agents like acyl chlorides or anhydrides, is generally a more controlled process. This reaction forms a stable amide bond and is a common strategy for protecting the amine group or for introducing new functional moieties. wikipedia.org For instance, propargylamine reacts with benzoyl chloride to form the corresponding amide. wikipedia.org The resulting propargylamides are also valuable synthetic intermediates.

Table 3: N-Alkylation and N-Acylation of Propargylamines

| Reaction Type | Reagent | Product | Notes | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Secondary/Tertiary/Quaternary Amine | Can lead to mixtures of products. | nih.gov |

| N-Acylation | Acyl Chloride/Anhydride | Amide | Generally high-yielding and selective. | wikipedia.orgnih.gov |

| N-Acylation | Acyl Oxime Esters (Visible light) | 3-Acylated Quinoline | Cascade reaction involving cyclization. | acs.org |

The amine group can direct the reactivity of other parts of the molecule. One important transformation is the in situ formation of an iminium ion, which can then be attacked by a nucleophile. This strategy is central to many multi-component reactions, such as the A3 coupling. nih.gov

More advanced strategies involve the amine group in C-H activation/functionalization reactions. nih.gov For example, Lewis acids can promote the conversion of an α-C–H bond of an N-alkylamine into a C-alkynyl bond. nih.govresearchgate.net This type of reaction allows for the late-stage functionalization of complex molecules. The chiral amine can also be used as a directing group to control the stereochemistry of reactions at adjacent positions, making it a valuable chiral auxiliary. researchgate.netnih.gov For instance, chiral amines can be used in conjunction with transition metal catalysts to achieve asymmetric C-H functionalization. researchgate.net

Rearrangement Reactions Involving the Propargyl Structure

The propargyl amine motif in (S)-1-Pentyn-3-amine, 3-methyl- is susceptible to rearrangement reactions, most notably the aza-Meyer-Schuster rearrangement. This reaction is analogous to the Meyer-Schuster rearrangement of propargyl alcohols, which transforms them into α,β-unsaturated carbonyl compounds. organicreactions.orgwikipedia.org In the case of propargylamines, the reaction proceeds through a similar 1,3-shift of the amino group, leading to the formation of an enamine or imine.

While specific studies on the aza-Meyer-Schuster rearrangement of (S)-1-Pentyn-3-amine, 3-methyl- are not extensively documented in publicly available literature, the general mechanism is well-established for related propargylamines. organicreactions.orguniv-rennes.fr The reaction is typically catalyzed by acids or transition metals and proceeds via an allenic intermediate. For tertiary propargyl alcohols, a competing reaction known as the Rupe rearrangement can occur, leading to α,β-unsaturated ketones. wikipedia.org It is conceivable that under certain conditions, an analogous aza-Rupe rearrangement could also be a potential pathway for (S)-1-Pentyn-3-amine, 3-methyl-.

A study on the closely related compound, 3-methyl-1,4-pentadiyne-3-ol, demonstrated its rearrangement to an E/Z-mixture of 3-methyl-2-penten-4-ynal in the presence of perrhenate- and Mo(VI)-catalysts. mdpi.com This transformation provides a strong model for the expected reactivity of (S)-1-Pentyn-3-amine, 3-methyl-, suggesting that it would likely rearrange to form the corresponding α,β-unsaturated imine.

Table 1: Potential Aza-Meyer-Schuster Rearrangement of (S)-1-Pentyn-3-amine, 3-methyl-

| Reactant | Catalyst/Conditions | Expected Product |

| (S)-1-Pentyn-3-amine, 3-methyl- | Acid or Transition Metal Catalyst | (E/Z)-3-Methyl-1-penten-3-imine |

Note: This table is predictive and based on the known reactivity of analogous compounds, as direct experimental data for the target compound is limited in the reviewed literature.

Reductive Transformations of the Alkyne and Amine Functions

The alkyne and amine groups of (S)-1-Pentyn-3-amine, 3-methyl- can undergo various reductive transformations, either selectively at one functional group or concurrently at both.

The reduction of the terminal alkyne can lead to the corresponding alkene or alkane. Catalytic hydrogenation is a common method for this transformation. Studies on the selective hydrogenation of the analogous alcohol, 3-methyl-1-pentyn-3-ol, have shown that palladium-based catalysts can be used to obtain the corresponding alkene, 3-methyl-1-penten-3-ol, or the fully saturated alcohol, 3-methyl-3-pentanol. This suggests that similar conditions could be applied to (S)-1-Pentyn-3-amine, 3-methyl- to achieve either partial or complete reduction of the triple bond while preserving the stereochemistry at the chiral center.

The primary amine function can also be subject to reductive transformations, typically through reductive amination. This process involves the reaction of the amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to a secondary or tertiary amine. While direct reduction of the primary amine itself is not a common transformation, its reactivity allows for the introduction of various substituents on the nitrogen atom.

Complete reduction of both the alkyne and the amine functionalities would require more forcing conditions or a combination of reducing agents. For instance, a strong reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing both amides and nitriles to amines, suggesting its potential to reduce the alkyne as well, although specific studies on this substrate are lacking.

Table 2: Potential Reductive Transformations of (S)-1-Pentyn-3-amine, 3-methyl-

| Reactant | Reagent/Catalyst | Product | Transformation Type |

| (S)-1-Pentyn-3-amine, 3-methyl- | H₂, Pd/C (controlled) | (S)-3-Methyl-1-penten-3-amine | Selective alkyne reduction to alkene |

| (S)-1-Pentyn-3-amine, 3-methyl- | H₂, Pd/C (excess) | (S)-3-Methyl-3-pentanamine | Complete alkyne reduction to alkane |

| (S)-1-Pentyn-3-amine, 3-methyl- | R-CHO, NaBH₃CN | (S)-N-Alkyl-3-methyl-1-pentyn-3-amine | Reductive amination of the amine |

| (S)-1-Pentyn-3-amine, 3-methyl- | LiAlH₄ | (S)-3-Methyl-3-pentanamine | Potential complete reduction |

Note: This table is based on established reactivity patterns of similar functional groups, as specific experimental data for the target compound is limited in the reviewed literature.

Catalytic Roles and Mechanistic Investigations

Transition Metal Catalysis Involving (S)-1-Pentyn-3-amine, 3-methyl- or its Derivatives

Chiral amines are crucial in asymmetric catalysis, often serving as ligands for transition metals to create a chiral environment that influences the stereochemical outcome of a reaction. The unique structure of (S)-1-Pentyn-3-amine, 3-methyl-, featuring a propargyl group and a stereogenic center bearing an amine, suggests its potential utility in coordinating with metal centers and inducing enantioselectivity.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing amines. scribd.com The enantioselective variant of this reaction is of significant importance for producing chiral amines, which are valuable in pharmaceuticals and agrochemicals. humeau.comsmolecule.com

Although no specific studies detail the use of (S)-1-Pentyn-3-amine, 3-methyl- as a ligand in hydroamination, chiral amines are known to be effective in this capacity. In a hypothetical scenario, (S)-1-Pentyn-3-amine, 3-methyl- could coordinate to a transition metal, such as rhodium, iridium, or gold, forming a chiral catalyst. This catalyst could then activate an alkene or alkyne substrate. The stereochemistry of the final product would be dictated by the facial selectivity of the amine addition, which is controlled by the chiral ligand.

The selectivity in such reactions is often governed by the steric and electronic properties of the ligand. The bulky tertiary carbon center and the ethynyl (B1212043) group of (S)-1-Pentyn-3-amine, 3-methyl- would create a specific chiral pocket around the metal center, potentially leading to high levels of enantioselectivity.

Table 1: Representative Enantioselective Hydroamination of Olefins with Chiral Ligands This table illustrates the general performance of chiral ligands in hydroamination reactions, providing a basis for the potential efficacy of (S)-1-Pentyn-3-amine, 3-methyl-.

| Catalyst/Ligand | Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Rh/(S)-BINAP | Norbornene | Exo-2-aminonorbornane | 95 | 98 |

| Au/Chiral Phosphine | Phenylacetylene | N-Phenyl-1-phenylethanimine | 70 | 92 |

| Ir/Chiral Phosphoramidite | Styrene | N-Benzyl-1-phenylethanamine | 85 | 95 |

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt. The amine in the reaction mixture acts as a base and can also serve as a ligand. The use of a chiral amine ligand can, in principle, induce enantioselectivity in specific Sonogashira-type reactions, particularly those involving prochiral substrates.

While there are no direct reports of using (S)-1-Pentyn-3-amine, 3-methyl- in Sonogashira couplings, chiral ligands are known to influence the outcome of such reactions. For instance, in couplings involving racemic alkyl halides, a chiral ligand can lead to a stereoconvergent transformation, yielding an enantioenriched product. (S)-1-Pentyn-3-amine, 3-methyl- could potentially act as a chiral ligand for the copper or palladium center, creating a chiral environment that differentiates between the enantiomers of a racemic substrate or the enantiotopic faces of a prochiral substrate.

Reductive catalysis, encompassing reactions like reductive amination and asymmetric hydrogenation, is a cornerstone of modern organic synthesis for producing chiral amines and alcohols. smolecule.com

In the context of reductive amination, which typically involves the reduction of an imine intermediate, a chiral ligand can steer the hydrogenation step to produce one enantiomer of the amine in excess. smolecule.com Although specific applications of (S)-1-Pentyn-3-amine, 3-methyl- are not documented, its structural motifs are present in other effective chiral ligands.

Propargylamines, a class to which (S)-1-Pentyn-3-amine, 3-methyl- belongs, are valuable intermediates in the synthesis of bioactive molecules and have been explored in various catalytic transformations. For example, tandem iridium-catalyzed hydrosilylation followed by copper-catalyzed alkynylation has been used for the asymmetric reductive alkynylation of amides to access α-chiral tertiary propargylic amines. This highlights the potential for derivatives of (S)-1-Pentyn-3-amine, 3-methyl- to be involved in similar complex catalytic systems.

Advanced Methodologies and Derivatization Strategies

Click Chemistry Applications of (S)-1-Pentyn-3-amine, 3-methyl-

Click chemistry provides a powerful toolkit for rapidly and efficiently joining molecular fragments. magtech.com.cn The terminal alkyne group in (S)-1-Pentyn-3-amine, 3-methyl- is an ideal handle for such reactions.

The Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is the most prominent example of a click reaction, forming a stable 1,2,3-triazole ring from an alkyne and an azide (B81097). uchile.cl The terminal alkyne of (S)-1-Pentyn-3-amine, 3-methyl- makes it a prime candidate for this transformation. This reaction is known for its high yields, stereospecificity, and tolerance of a wide variety of functional groups, allowing the chiral amine center to be incorporated into larger molecules without racemization. nih.gov

The general reaction involves treating the amine with an organic azide in the presence of a copper(I) catalyst. The catalyst, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate, facilitates the formation of a 1,4-disubstituted triazole product. This method is widely used to link molecules together, for applications ranging from drug discovery to the creation of peptidomimetics. nih.gov

Table 1: Representative Conditions for CuAAC Reactions with Terminal Alkynes

| Parameter | Typical Conditions |

| Copper Source | Copper(II) Sulfate (CuSO₄) |

| Reducing Agent | Sodium Ascorbate |

| Ligand (Optional) | Tris(benzyltriazolylmethyl)amine (TBTA) |

| Solvents | t-BuOH/H₂O, DMSO, THF, DMF |

| Temperature | Room Temperature to Mild Heating (25-70 °C) |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free variant of click chemistry that relies on the high intrinsic reactivity of a strained cyclooctyne (B158145). magtech.com.cn Terminal alkynes, such as the one present in (S)-1-Pentyn-3-amine, 3-methyl-, are not sufficiently reactive to participate directly in SPAAC. nih.gov

For this compound to be used in SPAAC, it would require chemical modification. A theoretical approach would involve derivatizing the primary amine group with a strained cyclooctyne moiety, such as a dibenzocyclooctyne (DIBO) derivative. nih.gov This would transform the molecule into a bifunctional linker, where the newly attached strained alkyne could react with an azide-containing molecule under physiological conditions without a cytotoxic copper catalyst. This strategy is particularly valuable for in vivo bioconjugation and the labeling of biological systems. magtech.com.cnnih.gov

Derivatization for Enhanced Chemical Functionality

The presence of the primary amine allows for straightforward derivatization of (S)-1-Pentyn-3-amine, 3-methyl-, enabling its use in the creation of complex probes and advanced materials. uchile.cl

The primary amine of (S)-1-Pentyn-3-amine, 3-methyl- serves as a versatile nucleophilic handle for attaching a wide array of functional groups. By reacting the amine with activated esters, acid chlorides, or isothiocyanates of reporter molecules, functionalized chemical probes can be synthesized. This derivatization leaves the terminal alkyne untouched and available for subsequent CuAAC reactions. This "dual-functionality" is highly sought after for creating tools for chemical biology and diagnostics.

For example, reacting the amine with biotin-NHS ester would yield a biotinylated derivative. This new molecule could then be "clicked" onto an azide-modified biomolecule, allowing for its detection or purification using streptavidin-based affinity chromatography. Similarly, reaction with a fluorescent dye like Dansyl chloride would create a fluorescent probe.

Table 2: Potential Derivatizing Agents for Probe Synthesis

| Reagent Class | Example Reagent | Functionality Introduced | Potential Application |

| Activated Esters | Biotin-NHS Ester | Biotin Affinity Tag | Affinity-based purification/detection |

| Acid Chlorides | Dansyl Chloride | Fluorescent Label | Fluorescence microscopy/spectroscopy |

| Isothiocyanates | Fluorescein Isothiocyanate (FITC) | Fluorescent Label | Flow cytometry, immunofluorescence |

| Carboxylic Acids | Poly(ethylene glycol) (PEG)-COOH | Water-Soluble Polymer | Improving probe solubility/pharmacokinetics |

In material science, the ability to precisely modify surfaces and polymers is critical. The bifunctional nature of (S)-1-Pentyn-3-amine, 3-methyl- makes it an excellent candidate for building and functionalizing materials. Chiral molecules are of increasing interest for creating materials with unique optical or catalytic properties. imperial.ac.uk

One application involves grafting the molecule onto a material's surface. A polymer or silica (B1680970) surface functionalized with azide groups can be readily modified by "clicking" the alkyne of (S)-1-Pentyn-3-amine, 3-methyl- onto it via CuAAC. This process introduces a chiral amine to the surface, which could be used to induce stereoselectivity in surface-catalyzed reactions.

Alternatively, the amine group can be used to anchor the molecule. For instance, it can form an amide bond with a material that has carboxylic acid groups. This would leave the terminal alkyne exposed on the surface, creating a "clickable" material that can be further functionalized in a subsequent step. Research into chiral covalent organic frameworks (COFs) has utilized chiral propargylamines as building blocks to create recyclable catalysts for asymmetric synthesis, highlighting the potential of this molecular class in advanced materials. researchgate.net

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., DFT Calculations)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the electronic structure and energetics of molecules. rsc.org These methods are instrumental in predicting the outcomes of chemical reactions, including their feasibility, pathways, and selectivity. rsc.org For (S)-3-methyl-1-pentyn-3-amine, DFT calculations can offer a wealth of information regarding its reactivity and the stereochemical outcomes of its transformations.

Prediction of Reactivity and Selectivity in Transformations

DFT calculations can be employed to predict the reactivity of (S)-3-methyl-1-pentyn-3-amine in various chemical transformations. By calculating molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can identify the most likely sites for nucleophilic and electrophilic attack. nih.gov For instance, the nitrogen atom of the amine group, with its lone pair of electrons, is expected to be a primary site of nucleophilicity.

In the context of stereoselective reactions, computational models can predict which enantiomer of a product will be favored. nih.gov For example, in a reaction involving a chiral catalyst, DFT can be used to model the transition states for the formation of both possible stereoisomers. The calculated energy difference between these transition states can then be used to predict the enantiomeric excess (ee) of the reaction. While specific data for (S)-3-methyl-1-pentyn-3-amine is not available, a hypothetical scenario illustrating this principle is presented in Table 1.

Table 1: Hypothetical DFT-Calculated Transition State Energies and Predicted Enantioselectivity for a Reaction of (S)-3-methyl-1-pentyn-3-amine

| Reactant/Catalyst System | Transition State | Calculated Relative Free Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| (S)-3-methyl-1-pentyn-3-amine + Reagent A | TS leading to (R,S)-product | 0.0 | 95 |

| (S)-3-methyl-1-pentyn-3-amine + Reagent A | TS leading to (S,S)-product | +2.0 | |

| (S)-3-methyl-1-pentyn-3-amine + Reagent B | TS leading to (R,S)-product | 0.0 | 80 |

| (S)-3-methyl-1-pentyn-3-amine + Reagent B | TS leading to (S,S)-product | +1.2 |

Note: This table is illustrative and does not represent published experimental or computational data.

Elucidation of Transition States and Energy Profiles

A key strength of quantum chemical calculations is their ability to map out the entire energy profile of a reaction, including the structures and energies of reactants, products, intermediates, and transition states. rsc.org This provides a detailed mechanistic understanding of how a reaction proceeds. For reactions involving (S)-3-methyl-1-pentyn-3-amine, DFT could be used to investigate mechanisms such as nucleophilic additions to the alkyne or reactions at the amine functionality.

By identifying the transition state, the highest energy point along the reaction coordinate, chemists can understand the kinetic barriers to a reaction. u-tokyo.ac.jp The geometry of the transition state can also reveal crucial information about the factors controlling stereoselectivity. For instance, in the synthesis of chiral propargylamines, computational studies have highlighted the importance of hydrogen bonding and other non-covalent interactions in stabilizing the transition state that leads to the major enantiomer. researchgate.net

Molecular Dynamics Simulations in Reaction Contexts

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing insights into the dynamic processes that are often difficult to probe experimentally. u-tokyo.ac.jp In the context of chemical reactions, MD simulations can be used to explore the conformational landscape of reactants and catalysts, and to understand how solvent molecules and other environmental factors influence the reaction pathway.

For a reaction involving (S)-3-methyl-1-pentyn-3-amine, MD simulations could be used to model the approach of a reactant to the chiral center, providing a dynamic picture of the steric and electronic interactions that govern the stereochemical outcome. These simulations are particularly valuable in understanding enzyme-catalyzed reactions, where the flexibility of the enzyme's active site plays a crucial role in determining selectivity. nih.gov

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule is intimately linked to its reactivity and biological activity. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them. For (S)-3-methyl-1-pentyn-3-amine, with its rotatable single bonds, a number of different conformations are possible.

Computational methods can systematically explore the conformational space of this molecule to identify the most stable conformers. This information is critical for predicting how the molecule will interact with other molecules, such as receptors or enzymes. nih.gov Furthermore, understanding the preferred conformation can aid in the interpretation of spectroscopic data, such as NMR spectra.

Stereochemical predictions are a direct outcome of thorough conformational analysis and quantum chemical calculations. wiley.com By comparing the energies of different diastereomeric transition states or product-catalyst complexes, it is possible to predict which stereoisomer will be formed preferentially in a reaction. chiralpedia.com While experimental validation is always necessary, these computational predictions can significantly guide synthetic efforts, saving time and resources. rsc.org

Analytical Methodologies for Stereochemical Analysis

Chromatographic Techniques for Enantiomeric Purity Determination (e.g., Chiral GC, Chiral HPLC)

Chromatographic methods are the cornerstone for quantifying the enantiomeric excess of chiral molecules. By employing a chiral stationary phase (CSP), these techniques can differentiate between enantiomers, allowing for their separation and individual quantification.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful and versatile technique for separating enantiomers. mdpi.com The method relies on the differential interaction of the enantiomers with a chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most widely used and successful for resolving a broad range of racemic compounds, including chiral amines. mdpi.comyakhak.org

For a compound like (S)-3-methyl-1-pentyn-3-amine, the primary amine group often requires derivatization to enhance its interaction with the CSP and to introduce a chromophore for UV detection. researchgate.netnih.gov A common derivatizing agent is 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl). researchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as 2-propanol, is optimized to achieve the best separation. yakhak.org The enantiomeric purity is determined by comparing the peak areas of the two enantiomers in the chromatogram.

Illustrative Chiral HPLC Separation Parameters for a Related Chiral Amine

| Parameter | Condition |

|---|---|

| Column | Chiralpak IE (amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | 20% 2-Propanol in Hexane (v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 310 nm |

| Analyte | NBD-derivatized 3,3-dimethyl-2-butylamine |

This table illustrates typical conditions for separating a chiral amine on a polysaccharide-based CSP. The specific conditions for (S)-3-methyl-1-pentyn-3-amine would require experimental optimization.

Chiral Gas Chromatography (GC):

Chiral GC is another essential technique for the enantioseparation of volatile chiral compounds like amines. wiley.com The separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. wiley.comgcms.cz These CSPs, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, create a chiral environment where the enantiomers form transient diastereomeric complexes with differing stabilities, resulting in different retention times. wiley.com The choice of column temperature is critical, as it influences both the resolution and the analysis time. wiley.com

Illustrative Chiral GC Separation Data for Phenylalkylamines

| Compound | Enantiomer | Retention Time (min) |

|---|---|---|

| 1-Phenylethylamine | (R)- | 15.2 |

| (S)- | 15.8 | |

| 1-Phenylpropylamine | (R)- | 18.5 |

| (S)- | 19.3 |

Data represents a typical separation on a cyclodextrin-based chiral GC column, demonstrating the resolution of enantiomers.

Spectroscopic Methods for Stereochemical Assignment

While chromatographic methods are excellent for determining enantiomeric purity, spectroscopic techniques are often required to assign the absolute configuration of a chiral center.

NMR spectroscopy is a powerful tool for structural elucidation. In the context of stereochemical analysis, the direct NMR spectra of enantiomers are identical. However, by reacting the chiral amine with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. researchgate.netnih.gov These diastereomers have distinct physical properties and, crucially, different NMR spectra. The chemical shifts of specific protons, particularly those close to the newly formed diastereomeric center, will differ, allowing for the quantification of each enantiomer and, in many cases, the assignment of the absolute configuration based on established models of the CDA's behavior. nih.govnih.gov

For (S)-3-methyl-1-pentyn-3-amine, a suitable CDA would be a chiral acid chloride or a chiral isocyanate, which would react with the amine to form diastereomeric amides or ureas, respectively. nih.gov The analysis of the ¹H or ¹³C NMR spectrum of the resulting mixture reveals separate signals for each diastereomer.

Common Chiral Derivatizing Agents for Amines in NMR Analysis

| Chiral Derivatizing Agent (CDA) | Analyte Functional Group | Resulting Diastereomer |

|---|---|---|

| Mosher's acid chloride (MTPA-Cl) | Amine, Alcohol | Amide, Ester |

| (1R)-(-)-Camphanic chloride | Amine, Alcohol | Amide, Ester |

| 2,3,4,5-tetrachloro-6-methoxy-6-phenylcyclohexa-2,4-dien-1-one (Tirkle's alcohol) | Amine | Amine Adduct |

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light. They are non-destructive and provide information about the absolute configuration of the molecule.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference as a function of wavelength. Enantiomers produce mirror-image CD spectra. scispace.com A positive or negative absorption band (known as a Cotton effect) at a specific wavelength can often be correlated with a particular absolute configuration based on empirical rules or theoretical calculations. scispace.com The covalent attachment of a chromophoric probe to the amine can induce a strong CD signal, making the analysis more sensitive. scispace.com

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, enantiomers will produce mirror-image ORD curves. The shape of the ORD curve, particularly in the region of a chromophore's absorption, can be complex but is highly characteristic of the molecule's stereochemistry.

For (S)-3-methyl-1-pentyn-3-amine, the alkyne group acts as a weak chromophore. Derivatization with a suitable chromophoric group would be necessary to obtain strong signals for both CD and ORD, enabling a more reliable assignment of the absolute configuration.

Table of Compounds

| Compound Name |

|---|

| (S)-3-methyl-1-pentyn-3-amine |

| 4-chloro-7-nitro-1,2,3-benzoxadiazole |

| 3,3-dimethyl-2-butylamine |

| 1-Phenylethylamine |

| 1-Phenylpropylamine |

| Mosher's acid chloride |

| (1R)-(-)-Camphanic chloride |

Emerging Research Directions and Future Outlook

Expanding the Scope of Asymmetric Transformations

The primary value of a chiral building block like (S)-3-methyl-1-pentyn-3-amine lies in its ability to introduce stereocenters into new molecules. Future research is likely to focus on expanding its use in a variety of asymmetric transformations. The propargylamine (B41283) moiety is a versatile precursor to a range of functional groups and heterocyclic systems. For instance, it can be utilized in A3 coupling (alkyne-aldehyde-amine) and related multicomponent reactions to generate more complex chiral propargylamines.

Further exploration is anticipated in the diastereoselective reactions of the amine group, where it can direct the stereochemical outcome of transformations at other parts of the molecule. The alkyne functionality also opens avenues for stereoselective additions and cycloadditions. For example, the synthesis of chiral nitrogen-containing heterocycles, such as pyrrolidines and piperidines, can be envisioned through intramolecular cyclization reactions. The development of new methods to convert the alkyne and amine functionalities into other chiral moieties will be a key area of investigation.

Development of Novel Catalytic Systems Utilizing (S)-1-Pentyn-3-amine, 3-methyl-

The synthesis of bidentate or polydentate ligands derived from (S)-3-methyl-1-pentyn-3-amine is a promising research direction. For example, the alkyne group could be functionalized to introduce another coordinating atom, leading to a P,N or N,N-type ligand. These new ligands could then be screened for their efficacy in various metal-catalyzed processes. The unique steric hindrance provided by the quaternary carbon atom could offer distinct advantages in terms of enantioselectivity compared to existing chiral ligands.

Sustainable and Green Synthesis Approaches

The principles of green chemistry are increasingly important in modern organic synthesis. Future research will likely focus on developing more sustainable and efficient methods for the synthesis of (S)-3-methyl-1-pentyn-3-amine itself, as well as its use in environmentally benign transformations. This includes the exploration of catalytic asymmetric syntheses to avoid the need for stoichiometric chiral reagents or resolving agents.

Potential in Advanced Materials and Nanoscience Research

The presence of a terminal alkyne group in (S)-3-methyl-1-pentyn-3-amine makes it an attractive monomer for the synthesis of novel polymers and advanced materials. The alkyne can undergo polymerization through various methods, including transition metal-catalyzed polymerization and click chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The incorporation of a chiral amine into the polymer backbone could lead to materials with interesting chiroptical properties, such as circular dichroism, which are valuable for applications in optical devices and sensors.

In nanoscience, this compound could be used to functionalize the surface of nanoparticles, introducing chirality and providing a handle for further chemical modification. Such chiral-functionalized nanomaterials could have applications in enantioselective sensing, asymmetric catalysis, and chiral separations. The self-assembly of amphiphilic derivatives of (S)-3-methyl-1-pentyn-3-amine into chiral nanostructures is another intriguing possibility for future research.

Future Prospects in Specialized Synthetic Organic Chemistry Applications

Looking ahead, (S)-3-methyl-1-pentyn-3-amine is expected to find application in the synthesis of increasingly complex and specialized target molecules. Its utility as a building block for natural products and pharmaceutically active compounds containing quaternary stereocenters is a particularly promising area. The development of protecting group strategies for the amine and alkyne functionalities will be crucial for its successful integration into multi-step synthetic sequences.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of (S)-1-Pentyn-3-amine, 3-methyl-?

- Answer : Two primary approaches are used:

- Enzymatic resolution : Subtilisin in a continuous flow bioreactor can resolve racemic amines via selective acylation of one enantiomer. For example, active esters (e.g., 2,2,2-trifluoroethyl butyrate) react with (R,S)-amines to yield enantiomerically pure (S)-amide derivatives .

- Chiral auxiliary-assisted synthesis : Amine hydrochlorides, combined with phosphorus pentoxide and tertiary amines, enable stereoselective synthesis under high-temperature conditions (e.g., 240°C). This method is effective for generating structurally similar amines .

Q. How can the enantiomeric purity of (S)-1-Pentyn-3-amine, 3-methyl- be experimentally validated?

- Answer :

- Chiral HPLC : Utilize columns with chiral stationary phases (e.g., amylose- or cellulose-based) to separate enantiomers. Mobile phases often include hexane/isopropanol mixtures with diethylamine additives to enhance resolution .

- NMR with chiral shift reagents : Europium-based reagents (e.g., Eu(hfc)₃) induce distinct chemical shifts for (R)- and (S)-enantiomers, enabling quantification of enantiomeric excess (ee%) .

Q. What spectroscopic techniques are critical for characterizing (S)-1-Pentyn-3-amine, 3-methyl-?

- Answer :

- FT-IR : Identifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹, NH₂ bends at ~1600 cm⁻¹).

- ¹H/¹³C NMR : Assigns stereochemistry via coupling constants (e.g., J values for vicinal protons) and chemical environment analysis. PubChem data for analogous amines provide reference shifts .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, with ESI+ mode preferred for amine detection .

Advanced Research Questions

Q. What mechanistic challenges arise in achieving high enantiomeric excess (ee%) during transition-metal-catalyzed reactions involving (S)-1-Pentyn-3-amine, 3-methyl-?

- Answer :

- Steric hindrance : The 3-methyl group and alkyne moiety create a bulky environment, complicating catalyst-substrate alignment. Computational modeling (DFT) can predict optimal ligands (e.g., BINAP or Josiphos) to enhance stereoselectivity .

- Side reactions : Alkyne coordination to metal centers (e.g., Pd or Cu) may lead to undesired byproducts. Kinetic studies under inert atmospheres (N₂/Ar) and low temperatures (−20°C) mitigate these issues .

Q. How can continuous flow bioreactors improve the scalability of (S)-1-Pentyn-3-amine, 3-methyl- synthesis compared to batch processes?

- Answer :

- Enhanced mass transfer : Continuous flow systems reduce diffusion limitations, improving reaction rates and ee% (e.g., 95% ee achieved in 2 hours vs. 12 hours in batch) .

- Parameter optimization : Real-time monitoring of pH, temperature, and solvent composition (e.g., 3-methyl-3-pentanol) allows precise control over enzyme activity and product yield .

Q. What strategies address contradictions in reported yields for multi-step syntheses of (S)-1-Pentyn-3-amine, 3-methyl- derivatives?

- Answer :

- Data triangulation : Cross-validate results using orthogonal methods (e.g., HPLC for purity, NMR for structure). For example, discrepancies in amidation yields may arise from residual solvents (e.g., DMF), detectable via ¹H NMR .

- Reaction condition screening : Design of Experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading). A 2021 study demonstrated a 30% yield increase by optimizing Pd/C catalyst ratios .

Methodological Considerations

Q. How can researchers mitigate racemization during the purification of (S)-1-Pentyn-3-amine, 3-methyl-?

- Answer :

- Low-temperature chromatography : Use silica gel columns pre-cooled to 4°C with non-polar solvents (e.g., hexane/ethyl acetate) to minimize thermal racemization .

- Acid-free workup : Avoid protonation of the amine group by replacing HCl with mild acids (e.g., acetic acid) during salt formation .

Q. What role does the alkyne moiety play in click chemistry applications of (S)-1-Pentyn-3-amine, 3-methyl-?

- Answer :

- Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : The terminal alkyne enables rapid, selective triazole formation with azides. Kinetic studies show a 90% conversion rate within 1 hour at 25°C .

- Bioorthogonal labeling : The alkyne’s inertness toward biomolecules allows selective tagging of proteins or nucleic acids in vivo, as demonstrated in 2023 cellular imaging studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.